molecular formula C14H10ClFN2 B12136292 6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine

6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine

Cat. No.: B12136292
M. Wt: 260.69 g/mol
InChI Key: AKWYSBXFZXEWTF-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization. One common method is the Groebke-Blackburn three-component reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isocyanide under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve metal-free direct synthesis protocols to minimize environmental impact. These methods include the use of green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific substitution pattern also contributes to its distinct biological activities and chemical properties .

Properties

Molecular Formula

C14H10ClFN2

Molecular Weight

260.69 g/mol

IUPAC Name

6-chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10ClFN2/c1-9-2-3-10(6-12(9)16)13-8-18-7-11(15)4-5-14(18)17-13/h2-8H,1H3

InChI Key

AKWYSBXFZXEWTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)F

Origin of Product

United States

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